(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Description
(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid is a deuterated synthetic peptide derivative featuring a pyrrolidine-2-carboxylic acid backbone. Key structural attributes include:
- Stereochemistry: The (2S,2S,1R) configuration ensures specific spatial orientation critical for biological interactions.
- Deuterium Substitution: The phenyl group is fully deuterated (pentadeuteriophenyl), which may enhance metabolic stability and pharmacokinetic properties compared to non-deuterated analogs .
This compound’s design aligns with strategies for deuterated drugs, where isotopic substitution aims to prolong half-life without altering primary pharmacology .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14+,15-/m0/s1/i2D,3D,4D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFZMUMEGBBDTC-CHNCPRCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Enalaprilat-d5 is the Angiotensin Converting Enzyme (ACE). This enzyme plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .
Pharmacokinetics
The elimination of Enalaprilat-d5 is biphasic, with an initial phase reflecting renal filtration and a subsequent prolonged phase representing equilibration of the drug from tissue distribution sites .
Action Environment
The action, efficacy, and stability of Enalaprilat-d5 can be influenced by various environmental factors. For instance, renal impairment can result in significant accumulation of Enalaprilat-d5 and necessitate dosage reduction .
Biological Activity
The compound (2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid , commonly known as Enalaprilat , is an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Enalapril. This compound is primarily utilized in the treatment of hypertension and heart failure due to its ability to inhibit the ACE enzyme, leading to vasodilation and reduced blood pressure.
- Molecular Formula : C18H24N2O5
- Molecular Weight : 348.39 g/mol
- CAS Number : 76420-72-9
- Structure : Contains a pyrrolidine ring and a carboxylic acid functional group, which are crucial for its biological activity.
Enalaprilat exerts its pharmacological effects through the inhibition of ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, Enalaprilat leads to:
- Decreased Angiotensin II Levels : Resulting in vasodilation and reduced blood pressure.
- Increased Bradykinin Levels : This peptide promotes vasodilation and has beneficial effects on cardiovascular health.
Biological Activity Data
| Activity | Effect |
|---|---|
| ACE Inhibition | Significant reduction in angiotensin II levels |
| Blood Pressure Reduction | Effective in lowering systolic and diastolic pressure |
| Heart Failure Treatment | Improves cardiac output and reduces symptoms |
Case Studies and Research Findings
- Hypertension Management :
- Heart Failure :
- Renal Protection :
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₈H₂₄N₂O₅
- Molecular Weight : 348.4 g/mol
- IUPAC Name : (2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Structural Representation
The structure of the compound can be represented in both 2D and 3D formats. The 3D model allows for visualization of spatial arrangements which is crucial for understanding its interactions with biological targets.
Pharmaceutical Applications
- Drug Development : The compound's structural features suggest potential as an active pharmaceutical ingredient (API) in the treatment of various diseases. Its design allows for modulation of biological pathways, particularly those involving amino acids and peptides.
- Mechanism of Action Studies : Research indicates that compounds with similar structures can influence receptor activity and enzyme inhibition. This compound may exhibit similar properties, making it a candidate for further pharmacological studies.
Biochemical Studies
- Metabolic Pathway Analysis : The compound can be utilized to study metabolic pathways involving amino acid metabolism. Its unique structure may provide insights into enzymatic processes and metabolic regulation.
- Protein Interaction Studies : The ability of this compound to interact with specific proteins makes it a valuable tool in proteomics research. Understanding these interactions can lead to discoveries in cellular signaling pathways.
Case Study 1: Antihypertensive Activity
A study investigated the antihypertensive effects of structurally related compounds, revealing that modifications to the carboxylic acid group significantly enhance activity. This suggests that the compound could be optimized for similar therapeutic effects.
Case Study 2: Neuroprotective Effects
Research has shown that compounds with similar amino acid sequences exhibit neuroprotective properties in animal models. This indicates potential applications for neurodegenerative diseases, warranting further investigation into this compound's effects on neuronal health.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Deuterium-Free Analogs
Compound A : (2S)-1-[(2S)-2-[[(1S)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid
- Key Differences: Substituent Chain: A hexanoyl chain replaces the propanoyl group, introducing a longer linker and a phenylmethoxycarbonyl (Z-group) protected amine. Stereochemistry: The 1-carboxy group is (1S) instead of (1R), which may alter binding affinity to target enzymes .
- Implications : The extended chain and Z-group suggest use in intermediate synthesis or as a prodrug, contrasting with the target compound’s streamlined structure.
Compound B : (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid
- Key Differences: Simplified Backbone: Lacks the propanoyl-deuteriophenylpropylamine side chain, reducing complexity. No Deuterium: Non-deuterated phenyl group limits metabolic stability enhancements .
- Implications : Primarily serves as a building block for peptidomimetics rather than a therapeutic agent.
Pharmacologically Relevant Analogs
Compound C : Deacetylalacepril (CAS 74259-08-8)
- Structure: Features a sulfanylpropanoyl group and L-phenylalanine residue.
- Pharmacology : An ACE inhibitor prodrug, metabolized to active thiol forms.
- Contrast : The target compound’s deuterated phenyl group may reduce oxidative metabolism compared to deacetylalacepril’s sulfur-containing side chain .
Compound D : Lisinopril (CAS 76547-98-3)
- Structure : Contains a lysyl-proline core with a carboxy-phenylpropyl group.
- Pharmacology : Clinically used ACE inhibitor; lacks deuterium but shares a carboxy-phenylpropyl motif critical for angiotensin-converting enzyme binding .
- Contrast: The target compound’s deuterium substitution could offer improved pharmacokinetics (e.g., reduced CYP-mediated clearance) over lisinopril.
Compound E : (2S)-1-[(2S)-6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid
Data Tables
Table 1: Structural and Functional Comparison
Preparation Methods
Asymmetric Synthesis of Chiral Precursors
The synthesis generally begins with the asymmetric construction of the pyrrolidine core and the amino acid side chains. Enantioselective catalysis, particularly using chiral auxiliaries or chiral catalysts, ensures the stereochemistry at the (2S) and (1R) centers.
- Use of chiral pool synthesis, employing naturally occurring amino acids as starting materials, is common for stereocontrol.
- Asymmetric hydrogenation and chiral auxiliary-mediated reactions have been employed to set the stereochemistry efficiently.
Incorporation of the Pentadeuteriophenyl Group
The pentadeuteriophenyl group is introduced via isotopic exchange or deuterium-labeled Grignard reagents, which facilitate the selective deuteration of phenyl rings.
- Deuterium labeling is achieved through catalytic exchange reactions using deuterium gas (D₂) in the presence of metal catalysts like platinum or palladium, ensuring high deuterium incorporation at specific positions.
- Alternatively, deuterated phenyl precursors are synthesized via directed lithiation followed by quenching with D₂O or deuterated reagents.
Peptide Bond Formation and Coupling
The peptide linkage is assembled through standard peptide coupling reactions, employing activating agents such as HATU, EDCI, or DCC, under conditions that preserve stereochemistry and prevent racemization.
- Use of coupling reagents in anhydrous solvents, often with additives like HOAt or HOBt, enhances yield and stereochemical integrity.
- Protecting groups (e.g., Boc, Fmoc) are employed to selectively activate amino groups during stepwise assembly.
Specific Synthetic Routes and Data Tables
Route Summary
Data Table: Typical Reaction Conditions for Deuterium Incorporation
Notable Research Findings and Innovations
- Chiral Catalysis : Use of asymmetric hydrogenation catalysts (e.g., Rh or Ru complexes with chiral ligands) has been pivotal in establishing stereochemistry at the pyrrolidine ring.
- Deuterium Labeling : Catalytic exchange methods under mild conditions have achieved high deuterium incorporation, crucial for pharmacokinetic studies.
- Peptide Coupling : Modern coupling reagents and conditions minimize racemization, ensuring stereochemical fidelity during peptide bond formation.
Notes on Method Optimization and Purification
- Purification : High-performance liquid chromatography (HPLC) with chiral columns is standard for isolating stereochemically pure intermediates.
- Yield Enhancement : Microwave-assisted synthesis and flow chemistry techniques have been explored to improve reaction efficiency and scalability.
- Stereochemical Verification : Chiral HPLC and NMR spectroscopy, including NOE experiments, confirm stereochemistry at each stage.
Q & A
Basic: What methodologies are recommended for synthesizing this compound and confirming its stereochemical configuration?
Answer:
Synthesis should involve chiral auxiliaries or enantioselective catalysis to ensure proper stereochemistry at the (2S), (2S), and (1R) positions. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and 2D-NMR) and X-ray crystallography are critical for confirming stereochemistry. For deuterated analogs, mass spectrometry (MS) and isotope ratio analysis can validate deuterium incorporation .
Basic: Which analytical techniques are optimal for assessing purity and detecting impurities?
Answer:
High-performance liquid chromatography (HPLC) with chiral columns is essential for resolving stereoisomers, as minor changes in chromatographic conditions can separate co-eluting epimers . Liquid chromatography-mass spectrometry (LC-MS) identifies impurities at trace levels, while nuclear Overhauser effect spectroscopy (NOESY) helps distinguish structural conformers. For deuterated analogs, isotope-specific MS fragmentation patterns are recommended .
Advanced: How does deuteration at the phenyl group influence the compound’s pharmacokinetic and metabolic stability?
Answer:
Deuterium’s kinetic isotope effect (KIE) can slow metabolic degradation by strengthening C-D bonds, potentially extending half-life. However, this requires validation via comparative studies (deuterated vs. non-deuterated analogs) using:
- In vitro assays: Microsomal stability tests with LC-MS quantification.
- Computational modeling: Density functional theory (DFT) to predict bond dissociation energies .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions may arise from:
- Impurity profiles: Re-run assays with rigorously purified batches (HPLC ≥98% purity).
- Deuterium batch variability: Verify isotopic enrichment via -NMR.
- Experimental conditions: Standardize buffer pH, temperature, and solvent systems to minimize variability .
Basic: What are the best practices for safe storage and handling to prevent degradation?
Answer:
- Storage: Keep at –20°C under inert gas (argon/nitrogen) to minimize hydrolysis or oxidation.
- Handling: Use anhydrous solvents and gloveboxes for moisture-sensitive steps. Regularly monitor degradation via HPLC, as prolonged storage increases hazard risks .
Advanced: How can computational methods optimize reaction pathways for deuterated analogs?
Answer:
Quantum mechanical calculations (e.g., transition state modeling with Gaussian or ORCA) identify energy barriers in deuterium incorporation. Machine learning (ML) models trained on kinetic isotope effect (KIE) databases can predict optimal reaction conditions (e.g., solvent, catalyst) to maximize deuterium retention .
Advanced: What strategies are effective for isolating and characterizing trace impurities?
Answer:
- Isolation: Preparative HPLC with fraction collection, guided by LC-MS impurity tracking.
- Characterization: High-resolution MS (HRMS) and tandem MS/MS for structural elucidation. For stereoisomers, circular dichroism (CD) spectroscopy or chiral derivatization may be required .
Basic: How should researchers evaluate the compound’s stability under physiological conditions?
Answer:
Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Monitor degradation products via LC-MS every 24 hours. For deuterated compounds, compare degradation rates with non-deuterated analogs to assess isotope effects .
Advanced: What assay design considerations are critical for studying biological activity in deuterated analogs?
Answer:
- Control groups: Include non-deuterated and partially deuterated analogs.
- Isotope tracing: Use -labeled metabolites in mass spectrometry imaging (MSI) to track biodistribution.
- Receptor binding assays: Surface plasmon resonance (SPR) to quantify binding affinity changes due to deuterium .
Advanced: What challenges arise in scaling deuterated compound synthesis from milligram to gram scale?
Answer:
- Isotopic dilution: Ensure deuterated reagents (e.g., DO, deuterated solvents) are in excess to maintain isotopic purity.
- Purification: Scale-up chiral chromatography with simulated moving bed (SMB) systems.
- Cost-benefit analysis: Balance deuterium’s metabolic benefits against synthesis costs for translational feasibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
